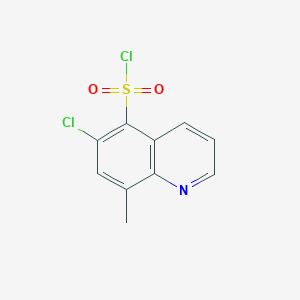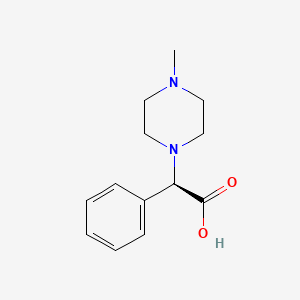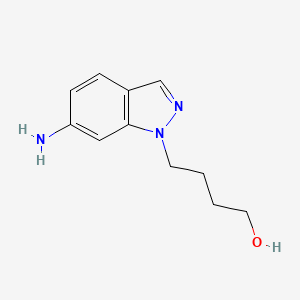
5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a furan ring substituted with a chlorine atom at the 5-position, connected to an oxadiazole ring, which is further substituted with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the furan and carboxylic acid groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chlorofuran-2-carboxylic acid hydrazide with a suitable nitrile can lead to the formation of the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its potential as a cyclooxygenase (COX) inhibitor has been studied, where it may inhibit the enzyme’s activity, leading to reduced inflammation. The molecular pathways involved include the inhibition of prostaglandin synthesis, which plays a role in inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: This compound shares the furan ring and chlorine substitution but differs in the presence of an isoxazole ring and additional substituents.
5-(5-Chlorofuran-2-yl)-1,2,4-triazole-3-carboxylic acid: Similar in structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the oxadiazole ring and the carboxylic acid group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H3ClN2O4 |
|---|---|
Peso molecular |
214.56 g/mol |
Nombre IUPAC |
5-(5-chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O4/c8-4-2-1-3(13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |
Clave InChI |
CBBSHVSISYWZNA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Cl)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)
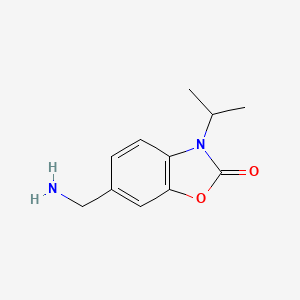
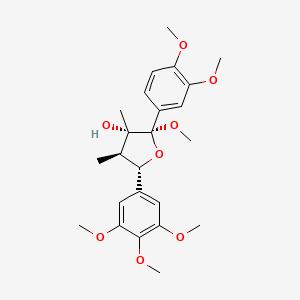
![N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide](/img/structure/B13063805.png)
![2-(Bromomethyl)furo[3,2-c]pyridine](/img/structure/B13063811.png)
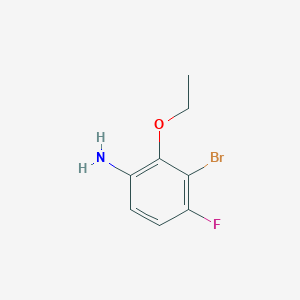
![(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13063826.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine](/img/structure/B13063828.png)
